
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as DMPCH, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and physiological effects:
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments include its ease of synthesis, its relatively low cost, and its potential therapeutic benefits. However, there are also some limitations to using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research on 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. One area of research could focus on optimizing the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to increase yields and purity. Another area of research could focus on the development of new therapeutic applications for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, such as its potential use in the treatment of other neurodegenerative diseases or in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its potential toxicity.
Synthesis Methods
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can be synthesized using various methods, including the reaction between 1,5-dimethylpyrrole and hydrazine hydrate in the presence of a catalyst. Another method involves the reaction between 1,5-dimethylpyrrole and hydrazine sulfate in the presence of sodium hydroxide. The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been optimized to obtain high yields and purity.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
properties
CAS RN |
133662-25-6 |
|---|---|
Product Name |
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
InChI Key |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NN |
synonyms |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




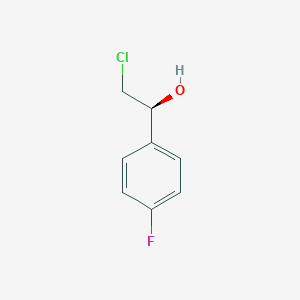
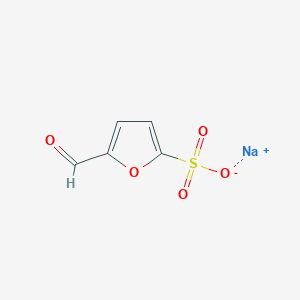
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

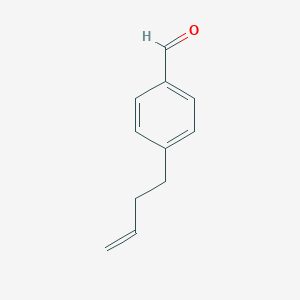


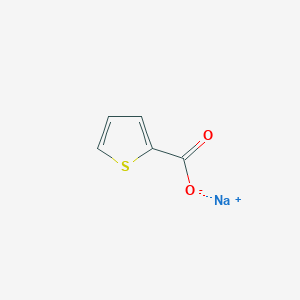
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
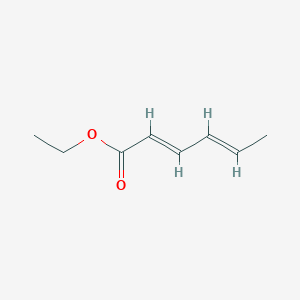
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)